N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide
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Overview
Description
N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide is a synthetic organic compound characterized by its complex structure, which includes an amino group, a chlorophenyl group, and a butoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with an appropriate amine to form an imine intermediate.
Condensation reaction: The imine intermediate undergoes a condensation reaction with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as enhanced conductivity or stability.
Pharmaceuticals: The compound is investigated for its potential use in the formulation of new pharmaceutical products.
Mechanism of Action
The mechanism of action of N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide
- N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-ethoxybenzamide
- N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-propoxybenzamide
Uniqueness
N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide is unique due to its specific butoxybenzamide moiety, which may confer distinct physicochemical properties and biological activities compared to its analogs. The presence of the butoxy group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-2-3-12-26-17-10-6-15(7-11-17)20(25)23-18(19(22)24)13-14-4-8-16(21)9-5-14/h4-11,13H,2-3,12H2,1H3,(H2,22,24)(H,23,25)/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJHWARIODDMPN-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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